
gamma-Thujaplicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-thujaplicin: Il s'agit de l'une des trois formes isomères de la thujaplicine, qui sont isolées du bois de cœur des arbres appartenant à la famille des Cupressacées, comme le thuya géant (Thuja plicata) et le cyprès de Hinoki (Chamaecyparis obtusa) . La gamma-thujaplicine est connue pour ses propriétés antibactériennes, antifongiques et antioxydantes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : : La gamma-thujaplicine peut être synthétisée par différentes méthodes. Une méthode courante implique la réaction du cyclopentadiène avec l'amidure de sodium dans le N,N-diméthylformamide pour former du cyclopentadiényl sodium, qui est ensuite réagi avec le bromure d'isopropyle pour obtenir de la gamma-thujaplicine . Une autre méthode implique la méthylation des thujaplicines à l'aide de diazométhane .
Méthodes de production industrielle : : La production industrielle de gamma-thujaplicine implique généralement l'extraction des thujaplicines du bois de cœur des arbres de la famille des Cupressacées, suivie d'une purification par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : : La gamma-thujaplicine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il est connu pour former des complexes avec des ions métalliques, comme le fer, en raison de son activité de liaison au fer .
Réactifs et conditions courants
Oxydation : La gamma-thujaplicine peut être oxydée à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs comme le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Principaux produits : : Les principaux produits formés à partir de ces réactions comprennent diverses tropolones substituées et des complexes métalliques .
Applications De Recherche Scientifique
La gamma-thujaplicine a une large gamme d'applications en recherche scientifique :
Industrie : La gamma-thujaplicine est utilisée dans la préservation du bois en raison de ses propriétés fongicides naturelles.
Mécanisme d'action
La gamma-thujaplicine exerce ses effets par différents mécanismes :
Mécanisme D'action
Gamma-thujaplicin exerts its effects through various mechanisms:
Antibacterial and Antifungal: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Iron-Binding: It binds to iron ions, which can inhibit iron-dependent enzymes and processes.
Comparaison Avec Des Composés Similaires
La gamma-thujaplicine est similaire à d'autres thujaplicines, comme l'alpha-thujaplicine et la bêta-thujaplicine (hinokitiol). Elle possède des propriétés uniques qui la distinguent de ces composés :
Alpha-thujaplicine : Connue pour sa forte activité antifongique.
Bêta-thujaplicine (Hinokitiol) : Largement étudiée pour ses propriétés antibactériennes et anticancéreuses.
L'activité unique de liaison au fer de la gamma-thujaplicine et ses effets spécifiques sur l'apoptose en font un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
672-76-4 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |
Clé InChI |
WKEWHSLZDDZONF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
SMILES canonique |
CC(C)C1=CC=C(C(=O)C=C1)O |
| 672-76-4 | |
Synonymes |
2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


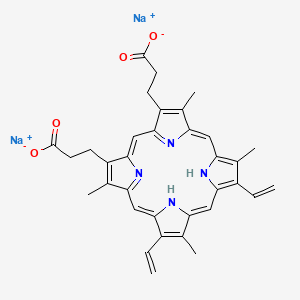

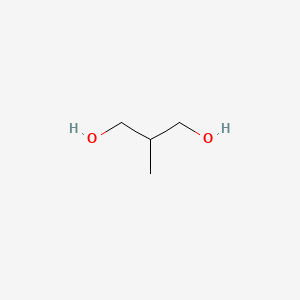

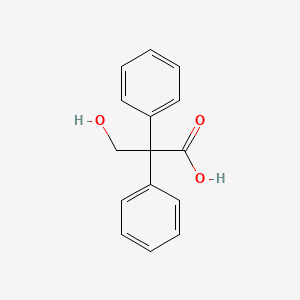
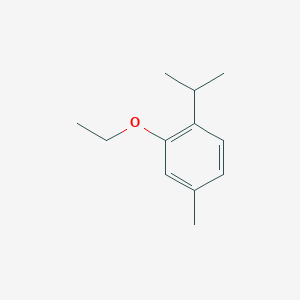

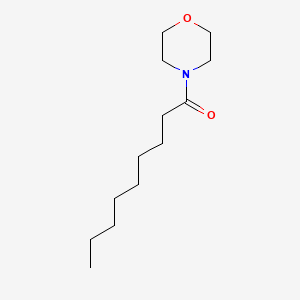

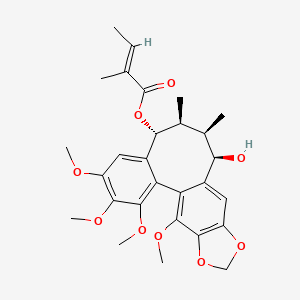
![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
